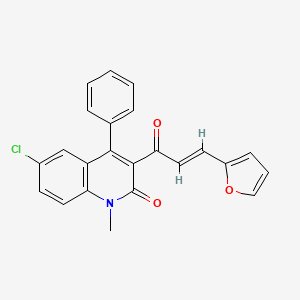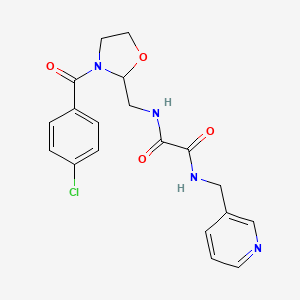
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, also known as DFPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPMT is a small molecule that belongs to the class of piperidine derivatives. It has a molecular weight of 435.54 g/mol and a molecular formula of C22H26F2NO2S.
Mecanismo De Acción
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone acts by inhibiting the activity of various enzymes and receptors. It inhibits acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which can improve cognitive function. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone also inhibits monoamine oxidase, which is an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can increase the levels of dopamine in the brain, which can improve mood and motivation.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for studying the effects of drugs on the brain. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is also relatively stable and can be easily synthesized in the lab. However, one limitation of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone. One area of research could be the development of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone derivatives with improved potency and selectivity. Another area of research could be the investigation of the neuroprotective effects of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone in animal models of neurodegenerative disorders. Additionally, the potential use of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone in combination with other drugs for the treatment of various neurological disorders could also be explored.
Métodos De Síntesis
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone starts with the reaction of 4-methoxybenzyl chloride with piperidine to form 4-((piperidin-1-yl)methyl)phenol. This intermediate is then reacted with thioacetic acid to form 4-((piperidin-1-yl)methyl)phenylthioacetate. The final step involves the reaction of 4-((piperidin-1-yl)methyl)phenylthioacetate with (3,4-difluorophenyl)acetyl chloride to form (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and dopamine receptors. (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18(21)19(22)12-15/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHTLDKHDBPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)
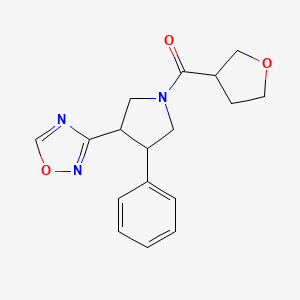

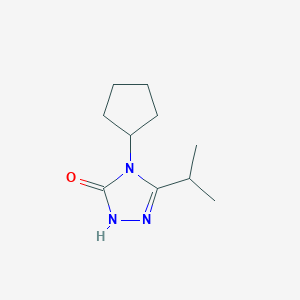
![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)
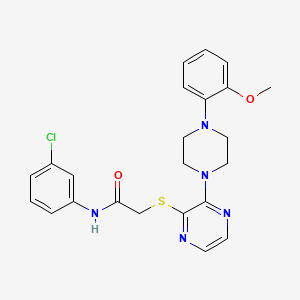

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)
